molecular formula C22H22N6O4 B2981187 5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1112371-28-4

5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2981187
CAS RN: 1112371-28-4
M. Wt: 434.456
InChI Key: HCRBXFJNURBPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H22N6O4 and its molecular weight is 434.456. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel triazole derivatives, including those related to the specified compound, has been explored for their antimicrobial activities. For instance, derivatives synthesized from ester ethoxycarbonylhydrazones with primary amines have shown promising antimicrobial properties against various microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Transformations and Applications

The chemistry of polyazaheterocyclic compounds, including triazoles, has been extensively studied, revealing insights into Dimroth rearrangements and synthetic pathways towards triazolo[4,5-d]pyrimidines. These transformations underscore the versatility of triazole compounds in synthetic organic chemistry and their potential as scaffolds for further chemical modification (Sutherland & Tennant, 1971).

Innovative Synthetic Approaches

Research has highlighted efficient synthesis methods for oxazole derivatives through copper-catalyzed intramolecular cyclization, indicating the broad applicability of such methodologies in creating complex and functionalized molecules for various scientific applications (Kumar et al., 2012).

Peptidomimetics and Biological Compound Synthesis

The use of triazole amino acids in synthesizing peptidomimetics and biologically active compounds showcases the importance of triazole derivatives in medicinal chemistry. Protocols developed for the preparation of these compounds, including overcoming challenges posed by the Dimroth rearrangement, demonstrate the compound's relevance in designing bioactive molecules (Ferrini et al., 2015).

Solid-phase Synthesis Applications

The development of novel anchoring linkages for solid-phase synthesis signifies the compound's potential in facilitating the synthesis of peptides and peptide amides under mild conditions. This advancement opens new avenues for producing complex biological molecules efficiently (Albericio & Bárány, 2009).

properties

IUPAC Name

5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4/c1-13-17(25-22(32-13)14-7-5-4-6-8-14)12-28-20(23)19(26-27-28)21(29)24-16-10-9-15(30-2)11-18(16)31-3/h4-11H,12,23H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRBXFJNURBPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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